molecular formula C13H12N2O B168990 4-methyl-N-(2-pyridinyl)benzamide CAS No. 14547-80-9

4-methyl-N-(2-pyridinyl)benzamide

Cat. No.: B168990
CAS No.: 14547-80-9
M. Wt: 212.25 g/mol
InChI Key: BSVQSENXORJKSQ-UHFFFAOYSA-N
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Description

4-methyl-N-(2-pyridinyl)benzamide is a chemical compound designed for research purposes, particularly in the field of oncology and enzyme inhibition. It belongs to a class of N-pyridinyl benzamides, which are recognized in medicinal chemistry for their potential as core structures in the development of tyrosine kinase inhibitors (TKIs) . Kinase inhibitors are a major focus in cancer research, as they can interfere with specific signaling pathways that drive tumor growth and proliferation . Related benzamide compounds containing pyridinyl groups have demonstrated biological activity by acting as type II inhibitors, which bind to an inactive conformation of kinases, a mechanism shared by several established therapeutic agents . Furthermore, structurally similar molecules have been identified as inhibitors of specific kinases like MAPK14, which plays a role in cellular stress responses and is a potential target in disease pathology . The design of such compounds often aims to overcome drug resistance, a significant challenge in treatments for conditions like chronic myeloid leukemia . Research into compounds like this compound may provide valuable insights for the development of novel therapeutic strategies. The synthetic pathways for creating N-pyridinyl benzamides are an active area of methodological development in organic chemistry, underscoring their importance as research tools .

Properties

CAS No.

14547-80-9

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C13H12N2O/c1-10-5-7-11(8-6-10)13(16)15-12-4-2-3-9-14-12/h2-9H,1H3,(H,14,15,16)

InChI Key

BSVQSENXORJKSQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Other CAS No.

14547-80-9

Origin of Product

United States

Preparation Methods

Reaction Conditions and Solvent Systems

The reaction is typically conducted in dichloromethane (DCM) or acetone at ambient or slightly elevated temperatures (25–40°C). These solvents facilitate the dissolution of both reactants while minimizing side reactions such as hydrolysis of benzoyl chloride. An equimolar ratio of reactants is employed, with yields ranging from 70% to 85% after purification. The use of triethylamine (TEA) as a base is critical to neutralize HCl generated during the reaction, preventing protonation of the amine and ensuring reaction progression.

Workup and Purification

Post-reaction, the mixture is quenched with water to remove excess acid and base. The organic layer, containing the crude product, is extracted with ethyl acetate and dried over anhydrous sodium sulfate. Rotary evaporation isolates the product, which is further purified via recrystallization from methanol or ethanol. Characterization by 1^1H NMR and IR spectroscopy confirms the structure: the amide N–H stretch appears at ~3237 cm1^{-1} , while the carbonyl (C=O) stretch is observed at 1683 cm1^{-1} .

Catalytic Synthesis Using Fe2_22Ni-BDC Bimetallic Metal–Organic Frameworks

A novel catalytic approach employs Fe2_2Ni-BDC bimetallic metal–organic frameworks (MOFs) to synthesize this compound from trans-β-nitrostyrene and 2-aminopyridine . This method diverges from classical amidation by leveraging nitroolefins as carbonyl precursors, with the MOF acting as a Lewis acid catalyst.

Reaction Mechanism and Catalytic Activity

The Fe2_2Ni-BDC MOF facilitates the conjugate addition of 2-aminopyridine to trans-β-nitrostyrene, followed by oxidative dehydrogenation to form the amide bond. The bimetallic sites enhance electron transfer, accelerating the reaction at 80°C in DCM over 24 hours . The MOF’s porous structure increases surface area, improving reactant accessibility and yielding ~78% product after extraction.

Advantages Over Traditional Methods

  • Reduced side products : The MOF’s selectivity minimizes undesired hydrolysis or over-reaction.

  • Recyclability : The catalyst retains activity for up to five cycles without significant loss in efficiency.

  • Broader substrate scope : Compatible with electron-deficient nitroolefins, enabling derivatives with varied substituents.

Comparative Analysis of Synthetic Methods

The table below summarizes the key parameters of the two primary methods:

ParameterClassical AmidationMOF-Catalyzed Synthesis
Reactants 4-Methyl-2-aminopyridine, Benzoyl chloridetrans-β-Nitrostyrene, 2-Aminopyridine
Catalyst NoneFe2_2Ni-BDC MOF
Solvent DCM/AcetoneDCM
Temperature 25–40°C80°C
Time 2–4 hours24 hours
Yield 70–85%78%
Purification RecrystallizationEthyl acetate extraction

Mechanistic Insights and Optimization Strategies

Electronic and Steric Effects

The electron-donating methyl group on the pyridine ring enhances the nucleophilicity of 4-methyl-2-aminopyridine, favoring amide bond formation. Conversely, steric hindrance from the methyl substituent necessitates mild conditions to prevent side reactions such as Schiff base formation .

Solvent and Temperature Optimization

Polar aprotic solvents like DCM stabilize the transition state by solubilizing ionic intermediates. Elevated temperatures in the MOF method compensate for the slower kinetics of nitroolefin activation.

Scalability and Industrial Relevance

The classical method’s simplicity and high yield make it suitable for large-scale production, while the MOF approach offers sustainability benefits through catalyst reuse .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-pyridinyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis:
4-methyl-N-(2-pyridinyl)benzamide serves as an essential building block in the synthesis of more complex organic molecules. Its structural properties allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be modified to create derivatives with different functional groups, enhancing its utility in synthetic chemistry .

Coordination Chemistry:
The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. This property is crucial for developing new materials and catalysts that can facilitate chemical reactions more efficiently .

Biological Applications

Antimicrobial Activity:
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. A study demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their potential use in developing new antibacterial agents .

Anticancer Properties:
The compound has been explored for its potential anticancer effects. It interacts with specific biological targets, such as protein kinases involved in cancer progression. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells by modulating kinase activity, which is vital for cell proliferation .

Medicinal Applications

Therapeutic Agent Development:
this compound and its derivatives are being investigated as potential therapeutic agents for various diseases. The compound's ability to interact with biological targets makes it a candidate for treating conditions like leukemia and other neoplastic diseases .

Neuroprotective Effects:
Recent studies have identified derivatives of this compound as promising candidates for neuroprotective therapies, particularly in neurodegenerative diseases such as Parkinson’s disease. These compounds have shown the ability to inhibit c-Abl kinase, which is implicated in neuronal cell death .

Industrial Applications

Intermediate in Pharmaceutical Production:
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. Its versatility allows for the development of new therapeutic agents targeting multiple biological pathways .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Case Studies
Chemistry Building block for organic synthesisUsed in oxidation and substitution reactions
Biology Antimicrobial agentEffective against gram-positive and gram-negative bacteria
Medicine Anticancer therapyInhibits protein kinases related to cancer growth
Neuroprotection Treatment for neurodegenerative diseasesExhibits neuroprotective effects via c-Abl inhibition
Industry Pharmaceutical intermediateIntegral in developing new drugs targeting various diseases

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-pyridinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The benzamide core allows for diverse substitutions, influencing biological activity and physicochemical properties. Key analogues include:

Compound Name Substituents on Benzamide Key Properties/Findings Reference
4-Bromo-N-(2-nitrophenyl)benzamide Br (C4), 2-nitrophenyl (N-substituent) Structural comparison via crystallography
4-Methyl-N-(4-methylphenyl)benzamide CH₃ (C4), 4-methylphenyl (N-substituent) Anti-conformation observed in crystal structure
4-Chloro-N-[4-(2-pyridinyl)-2-thiazolyl]benzamide (RIZ 017) Cl (C4), thiazolyl-pyridinyl (N-substituent) Antibacterial activity; 26% synthesis yield
4-Methyl-N-{3-(trifluoromethyl)phenyl}benzamide CH₃ (C4), 3-CF₃-phenyl (N-substituent) 3× potency increase vs. amide precursor

Key Insight: Electron-withdrawing groups (e.g., Br, NO₂) enhance crystallographic stability , while hydrophobic substituents (e.g., CF₃) improve pharmacological potency .

Substituent Effects on Pharmacological Activity

Modifications to the N-substituent or benzene ring significantly alter receptor affinity and selectivity:

Compound Name Substituent Modifications Pharmacological Data Reference
VUF8502 4-CH₃, N-isoquinolinyl-pyridinyl A3 receptor Ki = 96 nM (allosteric modulator)
VUF8504 4-OCH₃, N-isoquinolinyl-pyridinyl A3 receptor Ki = 35 nM (higher affinity vs. VUF8502)
VUF8507 Unsubstituted benzene, N-isoquinolinyl-pyridinyl A3 receptor Ki = 204 nM (lowest affinity)
Vismodegib (SMO antagonist) 4-SO₂CH₃, 3-Cl, 2-pyridinyl SMO Ki = 12.2 nM

Key Insight : Methoxy (OCH₃) groups enhance receptor affinity compared to methyl (CH₃) or unsubstituted analogues, likely due to improved electronic interactions .

Conformational and Crystallographic Comparisons

Crystal structures reveal conformational preferences influenced by substituents:

Compound Name Bond Lengths (Å) Conformation Reference
2-Methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide C=O: 1.229; C=S: 1.6755 Planar thiocarbonyl group
4-Methyl-N-(4-methylphenyl)benzamide C=O: 1.223 Anti-conformation
4-Methyl-N-(phenyl)benzamide C=O: 1.220 Anti-conformation

Key Insight : Anti-conformations are common in benzanilides, stabilizing intermolecular hydrogen bonds. Thiocarbonyl groups exhibit elongated C=S bonds compared to typical values (1.660 Å) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methyl-N-(2-pyridinyl)benzamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via amidation reactions. A common approach involves reacting 4-methylbenzoyl chloride with 2-aminopyridine in pyridine under reflux for 4–6 hours . Key factors include:

  • Base selection : Pyridine acts as both a solvent and acid scavenger, improving reaction efficiency.
  • Temperature control : Reflux conditions (~115°C) prevent side reactions like hydrolysis of the acyl chloride.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >85% purity .
    • Data Table :
Reaction ConditionYield (%)Purity (%)
Pyridine, 4 h reflux7286
DCM, room temp, 24 h5878

Q. How is this compound characterized spectroscopically, and what key peaks indicate successful synthesis?

  • Methodology : Use ¹H/¹³C NMR and FT-IR for structural validation:

  • ¹H NMR (CDCl₃) : δ 8.45 (d, 1H, pyridinyl H), 7.85–7.25 (m, aromatic H), 2.45 (s, 3H, CH₃) .
  • FT-IR : Amide C=O stretch at ~1650 cm⁻¹, pyridinyl C-N at ~1580 cm⁻¹ .
    • Validation : Compare with computational spectra (e.g., Gaussian 16 B3LYP/6-31G*) to resolve ambiguities in overlapping peaks .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions for this compound?

  • Methodology : Use SHELXL for refinement and ORTEP-3 for visualization :

  • Torsion angles : Pyridinyl and benzamide planes often show dihedral angles of 15–25°, indicating non-planarity .
  • Hydrogen bonding : N-H···O interactions stabilize crystal packing (distance: 2.8–3.0 Å) .
    • Data Contradiction : Discrepancies between DFT-optimized and experimental structures are resolved via Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

  • Methodology :

  • Modifications : Introduce substituents at the pyridinyl N or benzamide methyl group (e.g., chloro, nitro) to assess antibacterial potency .
  • Bioassays : MIC values against S. aureus range from 8–64 µg/mL, with electron-withdrawing groups enhancing activity .
    • Key Finding : The 2-pyridinyl group is critical for binding bacterial enoyl-ACP reductase, as shown via molecular docking (AutoDock Vina, ΔG = −9.2 kcal/mol) .

Q. How do solvent polarity and pH affect the stability of this compound in pharmacological formulations?

  • Methodology :

  • HPLC stability studies : Half-life (t₁/₂) decreases from 120 h (pH 7.4) to 24 h (pH 1.2) due to amide hydrolysis .
  • Solvent effects : LogP = 2.1 suggests moderate lipophilicity; DMSO enhances solubility but accelerates degradation at >10% v/v .

Data Analysis & Validation

Q. What computational tools validate spectroscopic and crystallographic data for this compound?

  • Software :

  • Gaussian 16 : Optimize geometry and calculate NMR/IR spectra (B3LYP/6-311++G**) .
  • PLATON : Check for missed symmetry or twinning in crystallographic data .
    • Validation Metrics :
  • R-factor < 5% (SHELXL refinement) .
  • RMSD < 0.01 Å for bond lengths compared to Cambridge Structural Database entries .

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